

A Comparative Analysis of Cereblon Binding Affinity: (S)-Thalidomide-4-OH vs. Thalidomide

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Compound of Interest

Compound Name: (S)-Thalidomide-4-OH

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity of thalidomide and its hydroxylated metabolite, **(S)-Thalidomide-4-OH**, to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). Understanding these molecular interactions is critical for the development of novel therapeutics, including molecular glues and Proteolysis Targeting Chimeras (PROTACs). While direct quantitative binding data for **(S)-Thalidomide-4-OH** is not readily available in the current body of published research, this guide synthesizes existing data for thalidomide and its enantiomers, alongside qualitative insights into its hydroxylated metabolites, to provide a comprehensive overview for researchers.

Introduction to Thalidomide, its Metabolites, and Cereblon

Thalidomide, a drug with a complex history, exerts its therapeutic and teratogenic effects by binding to Cereblon (CRBN).[1] CRBN is a crucial component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^{CRBN}).[1][2] The binding of thalidomide and its analogs, known as Immunomodulatory drugs (IMiDs), acts as a "molecular glue," altering the substrate specificity of the E3 ligase. This leads to the ubiquitination and subsequent proteasomal degradation of specific proteins known as "neosubstrates," which are not the natural targets of the CRL4^{CRBN} complex.

Thalidomide is a racemic mixture of two enantiomers, (S)-thalidomide and (R)-thalidomide, which are known to have different binding affinities for CRBN. Furthermore, thalidomide is metabolized in the body, with one of the major metabolites being 4-hydroxythalidomide. The stereochemistry and metabolic modifications of the thalidomide molecule can significantly influence its interaction with CRBN.

Quantitative Comparison of Binding Affinities

The binding affinity of a ligand to its target protein is a key determinant of its biological activity. This is typically quantified by the dissociation constant (K_d) or the half-maximal inhibitory concentration (IC_{50}), with lower values indicating a stronger binding affinity.

While specific quantitative data for **(S)-Thalidomide-4-OH** is not available in the reviewed literature, extensive research has been conducted on thalidomide and its individual enantiomers.

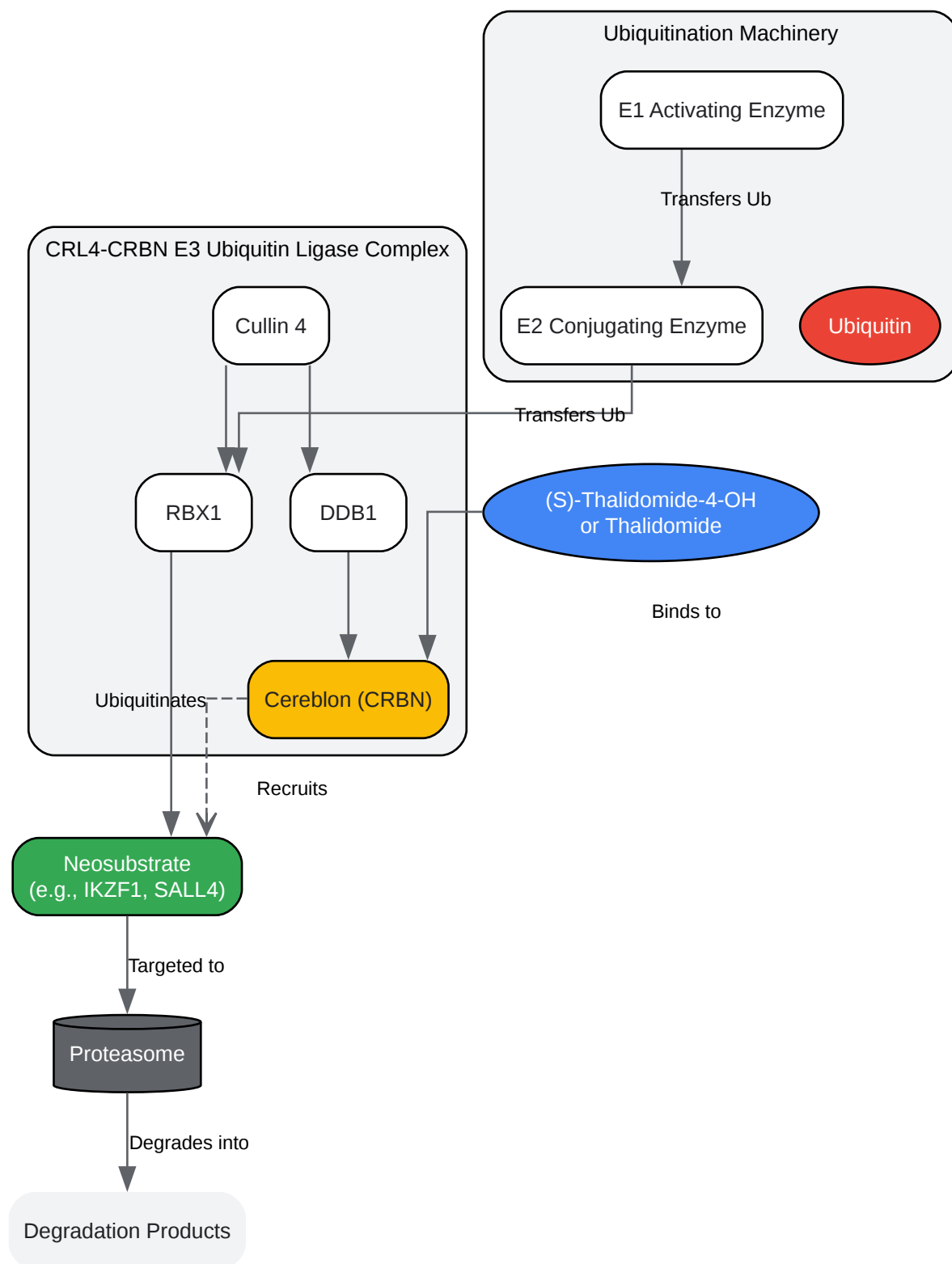
Compound	Assay Type	Binding Constant (Kd/IC50)	Notes
Thalidomide (racemic)	Not Specified	~250 nM (Kd)	Represents the combined affinity of both enantiomers.[2]
Fluorescence Polarization	249.20 nM (Ki)	Competitive titration against a fluorescent probe.	
(S)-Thalidomide	Competitive Elution	~6-10-fold stronger binding than (R)-enantiomer	Demonstrates the stereospecificity of the interaction.[1]
TR-FRET	11.0 nM (IC50)	Highlights the significantly higher affinity of the (S)-enantiomer.	
(R)-Thalidomide	Competitive Elution	~6-10-fold weaker binding than (S)-enantiomer	
TR-FRET	200.4 nM (IC50)	Significantly lower affinity compared to the (S)-enantiomer.	
(S)-Thalidomide-4-OH	Data Not Available	-	

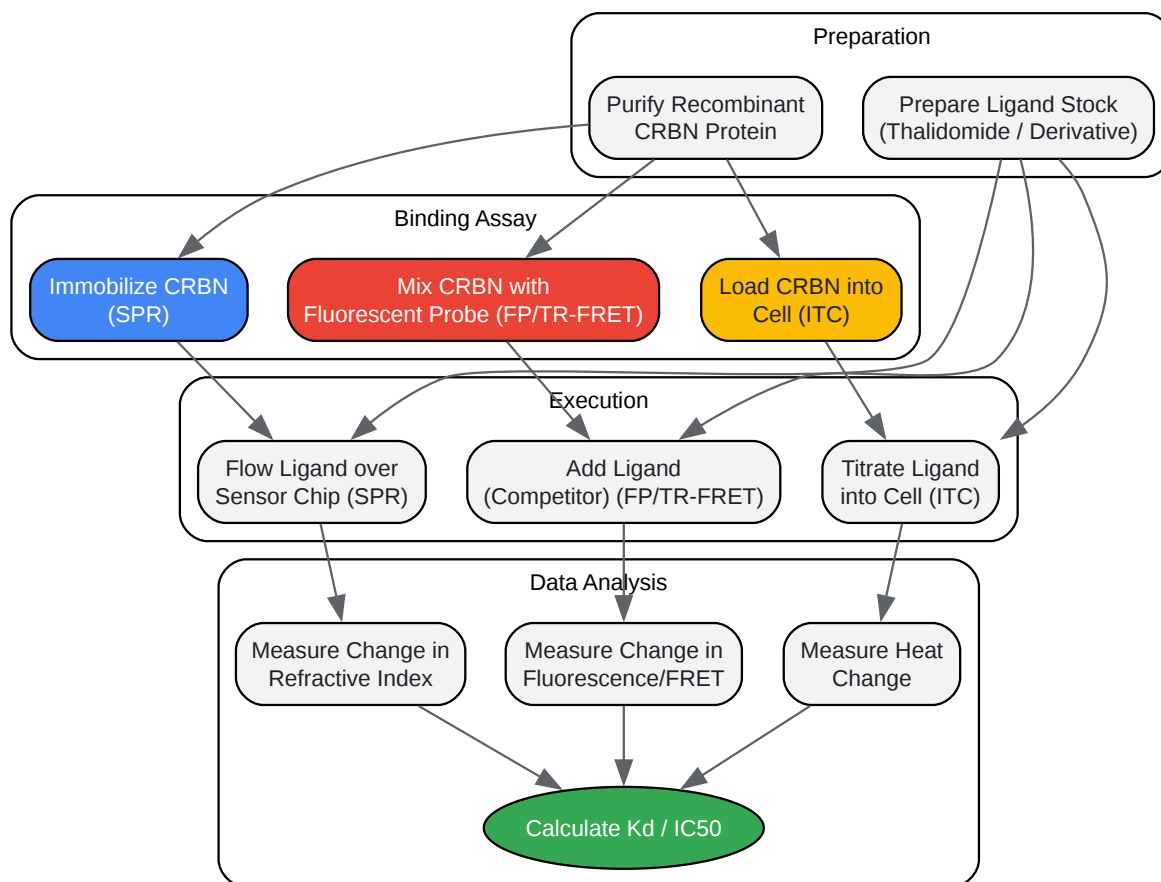
Note on Hydroxylated Metabolites: While quantitative data for 4-hydroxythalidomide is lacking, studies on the related metabolite, 5-hydroxythalidomide, have shown that it can strengthen the affinity for CRBN and enhance the degradation of neosubstrates more effectively than thalidomide itself.[3] This suggests that hydroxylation of the phthalimide ring can be a favorable modification for CRBN binding.

Signaling Pathway and Mechanism of Action

The binding of thalidomide or its derivatives to CRBN initiates a cascade of events leading to the degradation of specific target proteins. This "molecular glue" mechanism is central to the

drug's activity.





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